N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide
Description
N-(2-{1-[(2,5-Dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide is a benzimidazole-derived compound featuring a 2,5-dimethylphenylmethyl substituent on the benzodiazole core and a 4-hydroxypentanamide side chain. Its design aligns with strategies to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) and target binding efficacy .
Properties
IUPAC Name |
N-[2-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]-4-hydroxypentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-16-8-9-17(2)19(14-16)15-26-21-7-5-4-6-20(21)25-22(26)12-13-24-23(28)11-10-18(3)27/h4-9,14,18,27H,10-13,15H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEMBAKPEAWKHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCNC(=O)CCC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Introduction of the 2,5-Dimethylphenyl Group: This step involves the alkylation of the benzimidazole core with 2,5-dimethylbenzyl chloride under basic conditions.
Attachment of the Hydroxypentanamide Side Chain: The final step involves the reaction of the benzimidazole derivative with 4-hydroxypentanoic acid or its derivatives under amide coupling conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can occur at the benzimidazole core, potentially leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of nitrated, sulfonated, or halogenated derivatives.
Scientific Research Applications
N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The compound’s structural uniqueness lies in its 2,5-dimethylphenylmethyl and 4-hydroxypentanamide groups. Key comparisons include:
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s molecular weight (~450–500 g/mol) is comparable to analogues in (539.62 g/mol) and . The hydroxyl group in the pentanamide chain likely improves aqueous solubility relative to nonpolar substituents (e.g., dinitrophenyl in ) .
- Melting Point : Fluorinated analogues (e.g., ) may exhibit higher melting points due to stronger intermolecular interactions, whereas dimethylphenyl derivatives could have moderate m.p. ranges (e.g., 120–150°C) .
Biological Activity
N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodiazole moiety, which is known for its pharmacological significance. The presence of the 2,5-dimethylphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Research indicates that compounds containing benzodiazole derivatives often exhibit diverse biological activities, including:
- Antitumor Activity : Benzodiazole derivatives have been studied for their ability to inhibit tumor growth. For instance, a related compound demonstrated significant antitumor effects in xenograft models, suggesting that structural modifications can enhance activity against cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in disease pathways. For example, studies on similar structures have shown inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically assess:
- Cell Viability : The compound's effects on cell lines relevant to cancer research have shown promising results in reducing viability in certain tumor types.
- Mechanism Studies : Investigations into the pathways affected by the compound reveal potential interactions with signaling molecules involved in cell proliferation and apoptosis.
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential and safety profile of the compound. Preliminary findings suggest:
- Antitumor Efficacy : Similar compounds have shown significant tumor suppression in animal models, indicating that this compound may also possess such properties.
- Pharmacokinetics : Understanding how the compound is metabolized and its half-life in biological systems is essential for determining dosing regimens.
Case Studies
Several case studies highlight the relevance of benzodiazole derivatives in clinical settings:
- Case Study 1 : A study investigated a related benzodiazole derivative's effect on lung cancer cells, demonstrating a decrease in tumor growth and induction of apoptosis through caspase activation pathways.
- Case Study 2 : Research on another derivative showed promising results as an anti-inflammatory agent by inhibiting specific cytokines involved in chronic inflammation.
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C18H20N2O |
| Mechanism of Action | HDAC inhibition, anti-tumor activity |
| Biological Activity | Antitumor, anti-inflammatory |
| In Vitro Efficacy | Reduced cell viability in cancer lines |
| In Vivo Efficacy | Tumor suppression in xenograft models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
